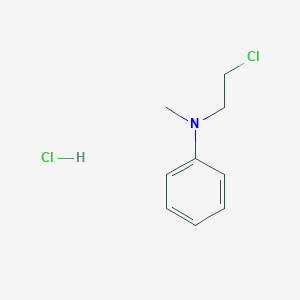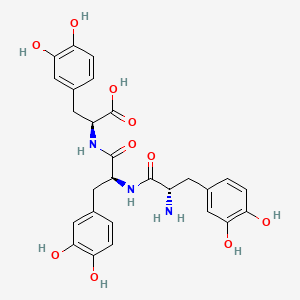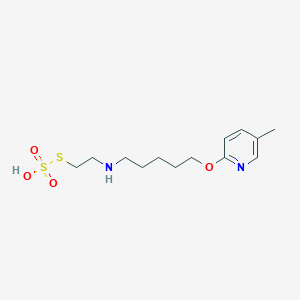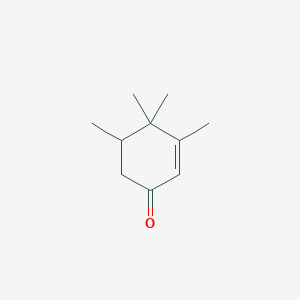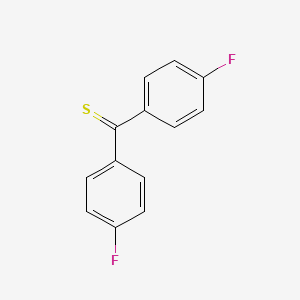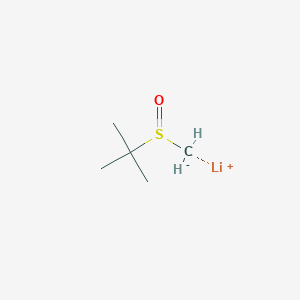
Lithium (2-methylpropane-2-sulfinyl)methanide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium (2-methylpropane-2-sulfinyl)methanide is an organosulfur compound that belongs to the class of sulfinamides. It is known for its unique structural properties and its applications in various fields of chemistry and industry. This compound is particularly notable for its use as a chiral auxiliary in asymmetric synthesis, making it a valuable tool in the creation of enantiomerically pure compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium (2-methylpropane-2-sulfinyl)methanide typically involves the enantioselective oxidation of di-tert-butyl disulfide to the corresponding thiosulfinate, followed by cleavage of the disulfide bond using lithium amide . This method ensures the production of enantiopure this compound, which is crucial for its application in asymmetric synthesis.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maintain the purity and enantiomeric excess of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.
化学反应分析
Types of Reactions
Lithium (2-methylpropane-2-sulfinyl)methanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding thiol or sulfide.
Substitution: It participates in nucleophilic substitution reactions, where the sulfinyl group acts as a leaving group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide yields sulfoxides, while reduction with lithium aluminum hydride produces thiols.
科学研究应用
Lithium (2-methylpropane-2-sulfinyl)methanide has a wide range of applications in scientific research:
Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Its role in the synthesis of chiral drugs makes it valuable in medicinal chemistry.
Industry: It is used in the production of specialty chemicals and materials, including polymers and catalysts.
作用机制
The mechanism of action of lithium (2-methylpropane-2-sulfinyl)methanide involves its ability to act as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules by providing a stereochemically defined environment during the reaction. This is achieved through its interaction with various molecular targets and pathways, including the formation of chiral imines and their subsequent reactions .
相似化合物的比较
Similar Compounds
tert-Butanesulfinamide:
Sulfonimidates: These compounds share similar sulfur chemistry and are used in the synthesis of chiral amines and other sulfur-containing molecules.
Uniqueness
Lithium (2-methylpropane-2-sulfinyl)methanide is unique due to its high enantiomeric purity and its effectiveness as a chiral auxiliary. Its ability to facilitate the formation of chiral centers with high selectivity makes it a valuable tool in synthetic chemistry.
属性
CAS 编号 |
52548-09-1 |
|---|---|
分子式 |
C5H11LiOS |
分子量 |
126.2 g/mol |
IUPAC 名称 |
lithium;2-methanidylsulfinyl-2-methylpropane |
InChI |
InChI=1S/C5H11OS.Li/c1-5(2,3)7(4)6;/h4H2,1-3H3;/q-1;+1 |
InChI 键 |
QHYFYBWEBCAVJW-UHFFFAOYSA-N |
规范 SMILES |
[Li+].CC(C)(C)S(=O)[CH2-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


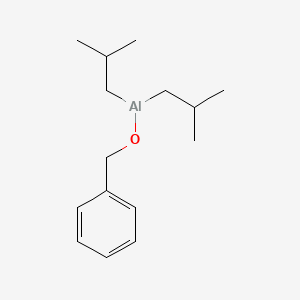
![1H-Indole-2-carboxylic acid, 3-[chloro(2-chlorophenyl)methyl]-1-methyl-](/img/structure/B14654026.png)
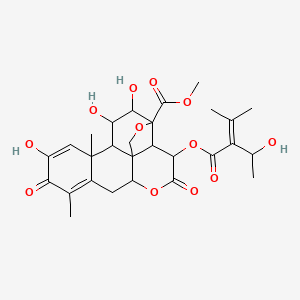
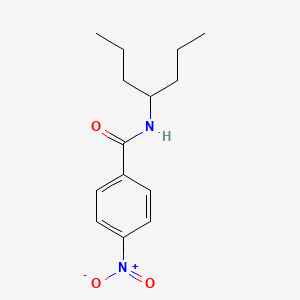
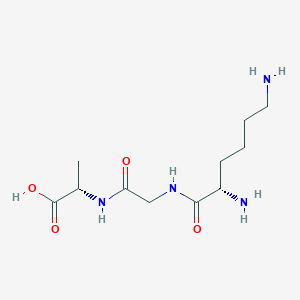
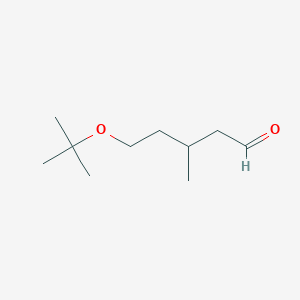
![N-(2-chloroethyl)-N-methyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline](/img/structure/B14654066.png)
